2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone
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Overview
Description
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-3-fluoropyridine with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product’s yield and purity . The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s chlorine and fluorine atoms can form strong bonds with various biological molecules, affecting their function . The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- 2-Chloro-5-fluoropyrimidine
- 5-Chloro-2,3,6-trifluoropyridine
Uniqueness
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYAGJZPXNLQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857412 |
Source
|
Record name | 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-34-2 |
Source
|
Record name | 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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